Cas no 438-22-2 (5α-Androstane)

5α-Androstane structure
Product Name:5α-Androstane
CAS No:438-22-2
Molecular Formula:C19H32
Molecular Weight:260.45738
MDL:MFCD00067600
CID:329712
PubChem ID:94144
5α-Androstane Properties
Names and Identifiers
-
- Androstane, (5a)-
- (5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
- 5-A-ANDROSTANE
- 5-alpha Androstane
- 5-alpha-Androstane
- 5-alpha-Androstane Solution
- 5α(H)-Androstane
- 5-α−Androstane solution
- ANDROSTANE, 5A-(RG)
- 5a-androstane
- 5alpha-Androstane
- 5α(H)-Androstane100µg
- Aetioallocholan
- Aetioallocholane
- Androstane
- Etioallocholane
- 5a-Androstane (6CI,7CI,8CI)
- 5a,14a-Androstane
- 5a-Androstan
- NSC 49000
- 5.alpha.-Androstan
- 5alpha,14alpha-Androstane
- KT649U81FE
- Androstane, (5.alpha.)-
- 5.alpha.,14.alpha.-Androstane
- CHEBI:28859
- NSC49000
- EINECS 207-116-2
- 438-22-2
- UNII-KT649U81FE
- NS00031366
- ANDROSTANE [MI]
- 5alpha-Androstane 100 microg/mL in Acetonitrile
- PD159692
- 5.alpha.-Androstane
- Androstane, (5alpha)-
- 5 alpha -Androstane
- 5?-ANDROSTANE
- LMST02020056
- NSC-49000
- Q23928166
- (3aS,3bS,5aR,9aS,9bS,11aS)-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthrene
- MFCD00067600
- DTXSID2036532
- (5alpha)Androstane
- C01554
-
- MDL: MFCD00067600
- InChIKey: QZLYKIGBANMMBK-UHFFFAOYSA-N
- Inchi: 1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1
- SMILES: CC12CCC3C(CCC4C3(C)CCCC4)C1CCC2
Computed Properties
- Exact Mass: 260.25000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Rotatable Bond Count: 0
- Monoisotopic Mass: 260.25
- Heavy Atom Count: 19
- Complexity: 359
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 7.6
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 0A^2
Experimental Properties
- LogP: 5.80930
- PSA: 0.00000
- Refractive Index: 1.508
- Boiling Point: 336°Cat760mmHg
- Melting Point: 50-50.5°
- Flash Point: 145.9°C
- Color/Form: 2000 μg/mL in dichloromethane
- Color/Form: Foliar crystals.
- Solubility: Soluble in ethanol \ ether \ acetone \ methanol \ chloroform and petroleum ether
- Specific Rotation: D16 +2° (c = 1.2 in chloroform)
- Density: 0.95
5α-Androstane Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00DF88-5mg |
5-ALPHA-ANDROSTANE |
438-22-2 | ≥99% | 5mg |
$350.00 | 2024-05-02 | |
A2B Chem LLC | AG25464-5mg |
5-ALPHA-ANDROSTANE |
438-22-2 | ≥99% | 5mg |
$394.00 | 2024-04-20 | |
Cooke Chemical | S6082249-1mL |
5-α?Androstanesolution , 2000 μg/mLindichloromethane |
438-22-2 | certifiedreferencematerial | 1ml |
RMB 486.53 | 2023-09-07 | |
TRC | A637938-50mg |
5α-Androstane |
438-22-2 | 50mg |
$ 152.00 | 2023-04-19 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A923817-1ml |
5alpha-Androstane |
438-22-2 | 2000\xa0μg/mL in dichloromethane | 1ml |
¥480.60 | 2022-09-29 | |
SHENG KE LU SI SHENG WU JI SHU | sc-239083A-10 mg |
5α-Androstane, |
438-22-2 | 10mg |
¥226.00 | 2023-07-10 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 48168 |
5α-Androstane |
438-22-2 | 2000μg/mL in dichloromethane, certified reference material | 1ML |
¥565.73 | 2022-02-22 |
5α-Androstane Suppliers
Anpel
(CAS:438-22-2)
MR./MRS.:AN PU SHI YAN
Phone:18502138905
Email:shanpel@anpel.com.cn
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:438-22-2)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
5α-Androstane Related Literature
-
J. E. Bridgeman,P. C. Cherry,A. S. Clegg,J. M. Evans,Ewart R. H. Jones,A. Kasal,V. Kumar,G. D. Meakins,Y. Morisawa,E. E. Richards,P. D. Woodgate J. Chem. Soc. C 1970 250
-
2. Bromo-, chloro-, and amino-derivatives of 5α-androstane and 5α-oestraneDavid B. Cowell,Alan K. Davis,David W. Mathieson,Paul D. Nicklin J. Chem. Soc. Perkin Trans. 1 1974 1505
-
3. Microbiological hydroxylation of steroids. Part IV. The pattern of dihydroxylation of mono-oxygenated 5α-androstanes with cultures of the fungus Calonectria decoraA. M. Bell,P. C. Cherry,I. M. Clark,W. A. Denny,Ewart R. H. Jones,G. D. Meakins,P. D. Woodgate J. Chem. Soc. Perkin Trans. 1 1972 2081
-
4. Microbiological hydroxylation. Part 23. Hydroxylations of fluoro-5α-androstanones by the fungi Calonectria decora, Rhizopus nigricans, and Aspergillus ochraceusT. Geoffrey C. Bird,Peter M. Fredericks,Ewart R. H. Jones,G. Denis Meakins J. Chem. Soc. Perkin Trans. 1 1980 750
-
5. Steroid amines. Part IV. 3,17-Diaminoandrostane derivativesM. Davis,E. W. Parnell,J. Rosenbaum J. Chem. Soc. C 1967 1045
-
6. Microbiological hydroxylation of steroids. Part IV. The pattern of dihydroxylation of mono-oxygenated 5α-androstanes with cultures of the fungus Calonectria decoraA. M. Bell,P. C. Cherry,I. M. Clark,W. A. Denny,Ewart R. H. Jones,G. D. Meakins,P. D. Woodgate J. Chem. Soc. Perkin Trans. 1 1972 2081
-
7. Microbiological hydroxylation of steroids. Part VIII. The pattern of monohydroxylation of diketones and keto-alcohols derived from 5α-androstane with cultures of the fungus, Rhizopus nigricansVirginia E. M. Chambers,William A. Denny,John M. Evans,Ewart R. H. Jones,Alexander Kasal,G. Denis Meakins,John Pragnell J. Chem. Soc. Perkin Trans. 1 1973 1500
-
8. Microbiological hydroxylation of steroids. Part V. The pattern of hydroxylation of dioxygenated 5α-androstanes with cultures of the fungus Calonectria decoraA. M. Bell,W. A. Denny,Ewart R. H. Jones,G. D. Meakins,W. E. Müller J. Chem. Soc. Perkin Trans. 1 1972 2759
-
9. Microbiological hydroxylation of steroids. Part VI. Hydroxylation of simple mono- and di-oxygenated 5α-androstanes and of 3-oxoestranes with the fungus Aspergillus ochraceusA. M. Bell,J. W. Browne,W. A. Denny,Ewart R. H. Jones,A. Kasal,G. D. Meakins J. Chem. Soc. Perkin Trans. 1 1972 2930
-
10. Microbiological hydroxylation of steroids. Part IX. Hydroxylation of diketones and keto-alcohols derived from 5α-androstane with the fungi Rhizopus arrhizus and Rhizopus circinnans. Steroidal 18- and 19-proton magnetic resonance signalsAlan M. Bell,Ian M. Clark,William A. Denny,Ewart R. H. Jones,G. Denis Meakins,Wilhelm E. Müller,Eva E. Richards J. Chem. Soc. Perkin Trans. 1 1973 2131
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